molecular formula C18H22N6O2S B10951949 N'-[(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

N'-[(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

Cat. No.: B10951949
M. Wt: 386.5 g/mol
InChI Key: FMHNYKOXCCNZEU-RGVLZGJSSA-N
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Description

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a thienopyrimidine ring, and an aceto-hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 1,3-dimethyl-1H-pyrazole and 4-oxo-6-propylthieno[2,3-d]pyrimidine. The key steps involve the formation of the hydrazide linkage and the condensation reaction to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification methods such as crystallization, distillation, or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-METHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE
  • **N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-ETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE

Uniqueness

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE is unique due to its specific structural features, such as the propyl group on the thienopyrimidine ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(E)-1-(1,3-dimethylpyrazol-4-yl)ethylideneamino]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H22N6O2S/c1-5-6-13-7-14-17(27-13)19-10-24(18(14)26)9-16(25)21-20-11(2)15-8-23(4)22-12(15)3/h7-8,10H,5-6,9H2,1-4H3,(H,21,25)/b20-11+

InChI Key

FMHNYKOXCCNZEU-RGVLZGJSSA-N

Isomeric SMILES

CCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)N/N=C(\C)/C3=CN(N=C3C)C

Canonical SMILES

CCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NN=C(C)C3=CN(N=C3C)C

Origin of Product

United States

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